molecular formula C10H13ClN2O B7529747 N-[3-chloro-2-(dimethylamino)phenyl]acetamide

N-[3-chloro-2-(dimethylamino)phenyl]acetamide

Cat. No. B7529747
M. Wt: 212.67 g/mol
InChI Key: DKKQVWPTQYQOJP-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(dimethylamino)phenyl]acetamide, also known as Chloroquine, is a synthetic drug that has been used as an antimalarial and anti-inflammatory agent. This compound was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories. Chloroquine has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]acetamide is not fully understood. However, it is believed that N-[3-chloro-2-(dimethylamino)phenyl]acetamide works by inhibiting the formation of hemozoin, a toxic byproduct of the malaria parasite. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of prostaglandins, which are involved in the inflammatory response. In addition, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have antiviral activity against several viruses, including HIV and SARS-CoV-2.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(dimethylamino)phenyl]acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also stable and has a long shelf-life. However, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has some limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. N-[3-chloro-2-(dimethylamino)phenyl]acetamide can also cause retinal toxicity, which limits its long-term use.

Future Directions

There are several future directions for N-[3-chloro-2-(dimethylamino)phenyl]acetamide research. One area of research is the development of new formulations of N-[3-chloro-2-(dimethylamino)phenyl]acetamide that have improved pharmacokinetic properties. Another area of research is the investigation of the antiviral activity of N-[3-chloro-2-(dimethylamino)phenyl]acetamide against emerging viruses such as Zika and Ebola. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also being studied as a potential treatment for COVID-19, although more research is needed to determine its efficacy. Finally, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is being investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Conclusion
In conclusion, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is a synthetic drug that has been widely used as an antimalarial and anti-inflammatory agent. It has been extensively studied in scientific research and has several advantages for use in lab experiments. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has a variety of biochemical and physiological effects and has several future directions for research. Despite its limitations, N-[3-chloro-2-(dimethylamino)phenyl]acetamide remains an important tool in scientific research.

Synthesis Methods

The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]acetamide involves the reaction of 4,7-dichloroquinoline with 2-(dimethylamino)ethylamine in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to obtain N-[3-chloro-2-(dimethylamino)phenyl]acetamide. The overall yield of N-[3-chloro-2-(dimethylamino)phenyl]acetamide synthesis is about 70%.

Scientific Research Applications

N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been widely used in scientific research due to its antimalarial and anti-inflammatory properties. It is used as a tool to investigate the mechanism of action of various drugs and to study the pathogenesis of malaria. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.

properties

IUPAC Name

N-[3-chloro-2-(dimethylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(14)12-9-6-4-5-8(11)10(9)13(2)3/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQVWPTQYQOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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